N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
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Benzimidazole Ring: : The compound contains a benzimidazole ring, which is a five-membered heterocyclic moiety. Benzimidazole is known for its diverse chemical and biological properties . It’s a core component in natural products like histidine, purine, histamine, and DNA structures.
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Pyrrole Ring: : The other part of the compound features a pyrrole ring, another five-membered heterocyclic ring. Pyrrole-containing compounds play essential roles in various biological processes.
Properties
Molecular Formula |
C21H26N4O |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide |
InChI |
InChI=1S/C21H26N4O/c26-20(16-21(11-4-1-5-12-21)25-14-6-7-15-25)22-13-10-19-23-17-8-2-3-9-18(17)24-19/h2-3,6-9,14-15H,1,4-5,10-13,16H2,(H,22,26)(H,23,24) |
InChI Key |
NZEVFVXOGHNCJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCCC2=NC3=CC=CC=C3N2)N4C=CC=C4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Without precise data on this compound, we can’t discuss its specific reactions. benzimidazole derivatives often undergo reactions like oxidation, reduction, and substitution. Common reagents include acids, bases, and transition metal catalysts. The major products depend on the specific reaction conditions.
Scientific Research Applications
While direct information about this compound is scarce, benzimidazole derivatives find applications in various fields:
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Medicine: : Benzimidazole-based drugs exhibit antimicrobial, antiviral, and antitumor activities. For instance, metronidazole (a nitroso-imidazole) is widely used as an antibacterial agent.
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Chemistry: : Researchers use benzimidazole derivatives as building blocks for drug discovery due to their diverse pharmacological properties.
Mechanism of Action
Again, we lack specific details for this compound. benzimidazole derivatives often interact with biological targets, affecting enzymes, receptors, or DNA. Their mechanisms of action vary based on the specific substituents and functional groups.
Comparison with Similar Compounds
Unfortunately, I don’t have a list of similar compounds at the moment. exploring related benzimidazole derivatives could highlight the uniqueness of our compound.
Remember that further research and experimental data are crucial to fully understand the properties and applications of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide.
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a synthetic organic compound that integrates a benzimidazole moiety and a pyrrole ring, linked by an ethyl chain to a cyclohexyl group. This unique structural arrangement suggests significant potential for various biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound's molecular formula is C21H26N4O, with a molecular weight of approximately 350.5 g/mol. The combination of the benzimidazole and pyrrole structures contributes to its pharmacological versatility, potentially enhancing its solubility and reactivity due to the acetamide functional group .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of DNA Topoisomerases : Benzimidazole derivatives are known to interfere with DNA topoisomerases, which play critical roles in DNA replication and cell division. This inhibition can lead to cytotoxic effects in cancer cells .
- Antimicrobial Properties : Compounds with benzimidazole structures have exhibited antibacterial, antifungal, and antiprotozoal activities, indicating potential applications in treating infections .
- Neuroprotective Effects : The pyrrole component may contribute neuroprotective properties, making it a candidate for addressing neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Cytotoxicity | Inhibition of DNA topoisomerases | |
| Antimicrobial | Broad-spectrum activity | |
| Neuroprotective | Modulation of neuroinflammatory pathways |
Case Studies and Research Findings
Recent studies have evaluated the biological activities of various benzimidazole derivatives similar to this compound:
- Cytotoxicity in Cancer Cells : A study involving several benzimidazole derivatives demonstrated significant cytotoxicity against HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cell lines. The most potent compounds showed IC50 values indicating effective inhibition of cell proliferation .
- Antimicrobial Testing : Compounds with similar structural features were tested against various microbial strains, showing promising results in inhibiting growth and viability, thus validating their potential as therapeutic agents against infections .
- Neuroprotection Studies : Research focusing on the neuroprotective effects of pyrrole-containing compounds suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, providing a basis for further exploration in neurodegenerative disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
